![molecular formula C12H15BrOZn B14901678 2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
2-[(Cyclopentyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a solution of the compound in THF, a common solvent for organometallic reagents. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:
2-[(cyclopentyloxy)methyl]bromobenzene+Zn→2-[(cyclopentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the organozinc reagent.
化学反应分析
Types of Reactions
2-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.
科学研究应用
2-[(cyclopentyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
作用机制
The mechanism by which 2-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the cyclopentyloxy group.
Benzylzinc Bromide: Contains a benzyl group instead of the cyclopentyloxy group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the cyclopentyloxy group.
Uniqueness
2-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity profiles compared to its analogs.
属性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
bromozinc(1+);cyclopentyloxymethylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DZALZSWNSKVSEG-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
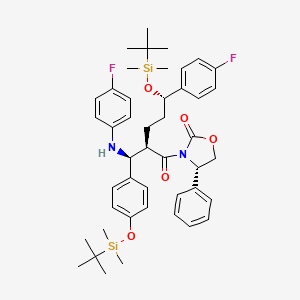
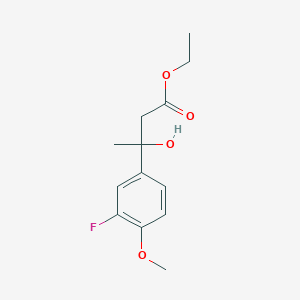
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
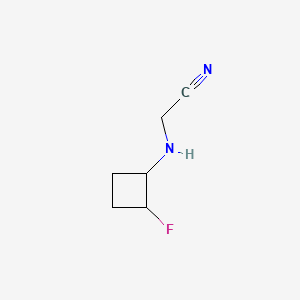
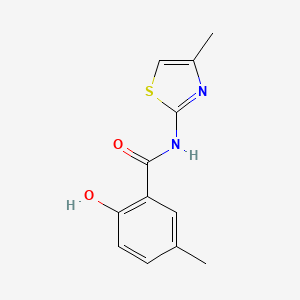
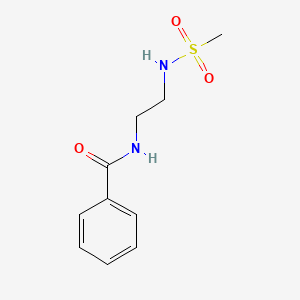
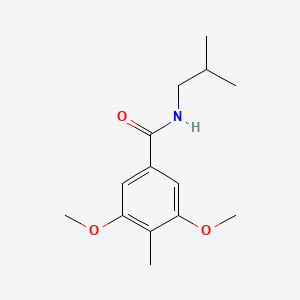
![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)

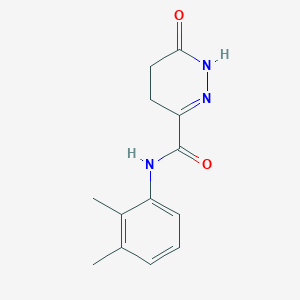
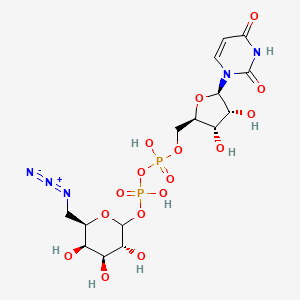
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)
